N-[1-(Butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide
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Overview
Description
N-[2-(butylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is a synthetic organic compound characterized by the presence of a benzamide group attached to a hexafluoropropane moiety, which is further substituted with a butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide typically involves the following steps:
Formation of the Hexafluoropropane Intermediate: The hexafluoropropane moiety can be synthesized through the reaction of hexafluoropropane with appropriate reagents under controlled conditions.
Introduction of the Butylamino Group: The butylamino group is introduced via nucleophilic substitution reactions, where a suitable butylamine derivative reacts with the hexafluoropropane intermediate.
Coupling with Benzamide: The final step involves coupling the butylamino-hexafluoropropane intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of N-[2-(butylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(butylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(butylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-hydroxyethylamine: Similar in structure but lacks the hexafluoropropane moiety.
N-Butylethanolamine: Contains a hydroxyl group instead of the benzamide group.
2-(Butylamino)ethanol: Similar but with different functional groups.
Uniqueness
N-[2-(butylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is unique due to the presence of the hexafluoropropane moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C14H16F6N2O |
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Molecular Weight |
342.28 g/mol |
IUPAC Name |
N-[2-(butylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C14H16F6N2O/c1-2-3-9-21-12(13(15,16)17,14(18,19)20)22-11(23)10-7-5-4-6-8-10/h4-8,21H,2-3,9H2,1H3,(H,22,23) |
InChI Key |
RLTGMNMYPYENAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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